Cas no 2228294-89-9 (3-(thiolan-3-yl)propane-1-thiol)

3-(Thiolan-3-yl)propane-1-thiol is a sulfur-containing organic compound featuring both a thiolan (tetrahydrothiophene) ring and a terminal thiol group. This bifunctional structure imparts reactivity at both the cyclic and linear thiol sites, making it valuable for applications in polymer modification, crosslinking, and organic synthesis. The compound’s dual thiol functionality enables selective reactions, such as thiol-ene click chemistry, while the cyclic moiety may enhance stability or influence steric properties. Its balanced molecular weight and functional group accessibility make it suitable for use in specialty chemicals, adhesives, and materials science. Careful handling is advised due to the potential reactivity of thiol groups.
3-(thiolan-3-yl)propane-1-thiol structure
2228294-89-9 structure
Product Name:3-(thiolan-3-yl)propane-1-thiol
CAS No:2228294-89-9
MF:C7H14S2
MW:162.316059589386
CID:6557629
PubChem ID:165609916
Update Time:2025-06-07

3-(thiolan-3-yl)propane-1-thiol Chemical and Physical Properties

Names and Identifiers

    • 3-(thiolan-3-yl)propane-1-thiol
    • 2228294-89-9
    • EN300-1741224
    • Inchi: 1S/C7H14S2/c8-4-1-2-7-3-5-9-6-7/h7-8H,1-6H2
    • InChI Key: ZNJLZBSZOFVHKF-UHFFFAOYSA-N
    • SMILES: S1CCC(C1)CCCS

Computed Properties

  • Exact Mass: 162.05369279g/mol
  • Monoisotopic Mass: 162.05369279g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 73.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 26.3Ų

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Additional information on 3-(thiolan-3-yl)propane-1-thiol

Introduction to 3-(thiolan-3-yl)propane-1-thiol (CAS No: 2228294-89-9)

3-(thiolan-3-yl)propane-1-thiol, identified by the chemical compound code CAS No: 2228294-89-9, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the thiol class, characterized by the presence of a sulfur-hydrogen bond, which makes it a versatile intermediate in organic synthesis. The unique structural motif of 3-(thiolan-3-yl)propane-1-thiol combines a propane backbone with a thiolan ring, offering distinct chemical properties that are exploitable in various applications.

The molecular structure of 3-(thiolan-3-yl)propane-1-thiol consists of a propane chain substituted with a thiolan ring at the third carbon position. This configuration imparts both flexibility and reactivity to the molecule, making it a valuable building block in the synthesis of more complex organic compounds. The thiol group (-SH) is particularly noteworthy, as it participates in a wide range of chemical reactions, including oxidation, reduction, and coupling reactions, which are fundamental in pharmaceutical synthesis.

In recent years, there has been growing interest in the applications of 3-(thiolan-3-yl)propane-1-thiol due to its potential role in drug development and material science. The compound's ability to act as a precursor for more complex molecules has made it a subject of extensive research. For instance, its derivatives have been explored as intermediates in the synthesis of bioactive molecules, including those with potential therapeutic applications.

One of the most compelling aspects of 3-(thiolan-3-yl)propane-1-thiol is its utility in medicinal chemistry. The thiol group's reactivity allows for the formation of disulfide bonds, which are crucial in stabilizing protein structures and have been utilized in the development of drugs targeting protein-protein interactions. Additionally, the propane backbone provides a scaffold that can be modified to enhance pharmacological properties such as solubility and bioavailability.

Recent studies have highlighted the role of 3-(thiolan-3-yl)propane-1-thiol in the development of novel antimicrobial agents. The thiol group's ability to disrupt bacterial cell membranes has been exploited in designing compounds that exhibit potent antimicrobial activity. This has particular relevance in the context of rising antibiotic resistance, where new strategies for combating bacterial infections are urgently needed.

The compound's structural features also make it an attractive candidate for material science applications. For example, its ability to form coordination complexes with metal ions has been explored in the development of catalysts and functional materials. These complexes can exhibit unique electronic and optical properties, making them useful in applications such as sensors and luminescent materials.

In conclusion, 3-(thiolan-3-yl)propane-1-thiol (CAS No: 2228294-89-9) is a multifaceted compound with significant potential in both pharmaceutical and material science domains. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and researchers working on drug development and advanced materials. As research continues to uncover new applications for this compound, its importance is likely to grow further.

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